Methyl 2-chloro-3-hydroxybutanoate
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Overview
Description
Methyl 2-chloro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9ClO3. It is a chiral molecule, meaning it has non-superimposable mirror images, which makes it significant in the synthesis of various chiral intermediates used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis. This method utilizes enzymes or whole-cell systems to catalyze the reaction, offering high regio-, chemo-, and enantio-selectivity. Biocatalysis is favored for its environmentally friendly nature and ability to operate under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Produces 2-chloro-3-oxobutanoic acid or 2-chloro-3-hydroxybutanone.
Reduction: Yields 2-chloro-3-hydroxybutanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-3-hydroxybutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Acts as an intermediate in the synthesis of chiral drugs and pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-hydroxybutanoate involves its interaction with various molecular targets. In biocatalytic processes, enzymes catalyze the conversion of this compound into desired products through specific pathways. The hydroxyl and ester groups play crucial roles in these reactions, facilitating the formation of intermediates and final products .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-3-oxobutanoate: Similar structure but with a ketone group instead of a hydroxyl group.
Ethyl 2-chloro-3-hydroxybutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-chloro-2-hydroxybutanoate: Similar structure but with the chlorine and hydroxyl groups swapped.
Uniqueness
Methyl 2-chloro-3-hydroxybutanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCDXBCIJDUWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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